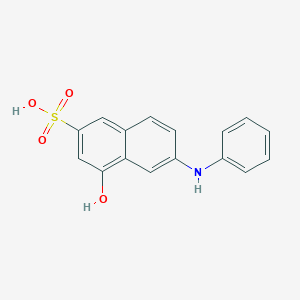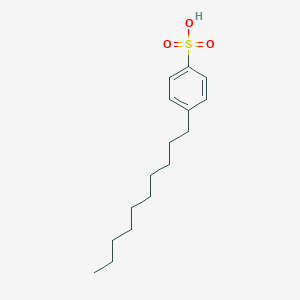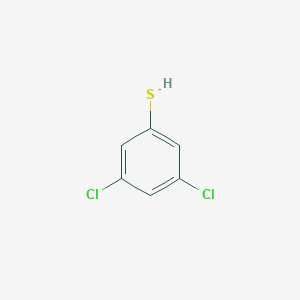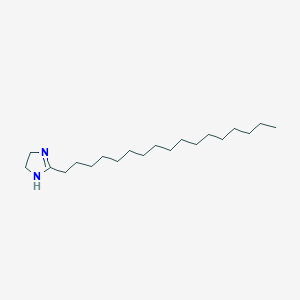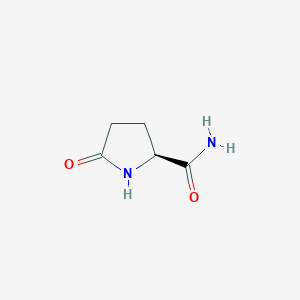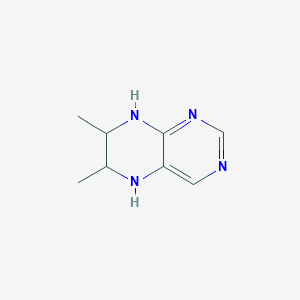
5,6,7,8-Tetrahydro-6,7-dimethylpteridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,8-Tetrahydro-6,7-dimethylpteridine (THDP) is a naturally occurring pteridine derivative that has gained significant attention in scientific research due to its unique properties. THDP is a heterocyclic compound that is found in various biological systems, including plants, animals, and microorganisms. It has been studied extensively for its potential applications in various fields, including biochemistry, pharmacology, and medicine.
Mechanism Of Action
The mechanism of action of 5,6,7,8-Tetrahydro-6,7-dimethylpteridine is not fully understood, but it is believed to act as a cofactor in several enzymatic reactions. 5,6,7,8-Tetrahydro-6,7-dimethylpteridine is involved in the biosynthesis of thiamine, which is an essential vitamin for humans. 5,6,7,8-Tetrahydro-6,7-dimethylpteridine has also been found to play a role in the breakdown of amino acids, which are important building blocks for proteins.
Biochemical And Physiological Effects
5,6,7,8-Tetrahydro-6,7-dimethylpteridine has been found to have several biochemical and physiological effects. In biochemistry, 5,6,7,8-Tetrahydro-6,7-dimethylpteridine has been shown to act as a cofactor in several enzymatic reactions, including the biosynthesis of thiamine and the breakdown of amino acids. In pharmacology, 5,6,7,8-Tetrahydro-6,7-dimethylpteridine has been found to act as an antioxidant and anti-inflammatory agent. In medicine, 5,6,7,8-Tetrahydro-6,7-dimethylpteridine has been studied for its potential applications in treating various diseases, including cancer, diabetes, and neurological disorders.
Advantages And Limitations For Lab Experiments
5,6,7,8-Tetrahydro-6,7-dimethylpteridine has several advantages and limitations for lab experiments. One advantage is that it can be synthesized using various methods, including chemical synthesis and enzymatic synthesis. This allows researchers to produce 5,6,7,8-Tetrahydro-6,7-dimethylpteridine in large quantities for use in experiments. One limitation is that 5,6,7,8-Tetrahydro-6,7-dimethylpteridine is a relatively unstable compound and can degrade over time, making it challenging to work with in some experiments.
Future Directions
There are several future directions for research on 5,6,7,8-Tetrahydro-6,7-dimethylpteridine. One direction is to investigate its potential applications in treating various diseases, including cancer, diabetes, and neurological disorders. Another direction is to explore its role as a cofactor in enzymatic reactions and its potential applications in biochemistry and pharmacology. Additionally, researchers can investigate new synthesis methods for 5,6,7,8-Tetrahydro-6,7-dimethylpteridine and explore its potential use in various industries, including food and agriculture.
Synthesis Methods
5,6,7,8-Tetrahydro-6,7-dimethylpteridine can be synthesized through several methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of various chemical reagents to produce 5,6,7,8-Tetrahydro-6,7-dimethylpteridine from precursors. Enzymatic synthesis involves the use of enzymes to catalyze the conversion of precursors into 5,6,7,8-Tetrahydro-6,7-dimethylpteridine. Both methods have been used successfully to produce 5,6,7,8-Tetrahydro-6,7-dimethylpteridine in the laboratory.
Scientific Research Applications
5,6,7,8-Tetrahydro-6,7-dimethylpteridine has been studied extensively for its potential applications in various fields of scientific research. In biochemistry, 5,6,7,8-Tetrahydro-6,7-dimethylpteridine has been found to be a cofactor in several enzymatic reactions, including the biosynthesis of thiamine and the breakdown of amino acids. In pharmacology, 5,6,7,8-Tetrahydro-6,7-dimethylpteridine has been investigated for its potential therapeutic effects, including its ability to act as an antioxidant and anti-inflammatory agent. In medicine, 5,6,7,8-Tetrahydro-6,7-dimethylpteridine has been studied for its potential applications in treating various diseases, including cancer, diabetes, and neurological disorders.
properties
CAS RN |
114-27-2 |
|---|---|
Product Name |
5,6,7,8-Tetrahydro-6,7-dimethylpteridine |
Molecular Formula |
C8H12N4 |
Molecular Weight |
164.21 g/mol |
IUPAC Name |
6,7-dimethyl-5,6,7,8-tetrahydropteridine |
InChI |
InChI=1S/C8H12N4/c1-5-6(2)12-8-7(11-5)3-9-4-10-8/h3-6,11H,1-2H3,(H,9,10,12) |
InChI Key |
CALVHBWWYCZXKE-UHFFFAOYSA-N |
SMILES |
CC1C(NC2=NC=NC=C2N1)C |
Canonical SMILES |
CC1C(NC2=NC=NC=C2N1)C |
Other CAS RN |
114-27-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



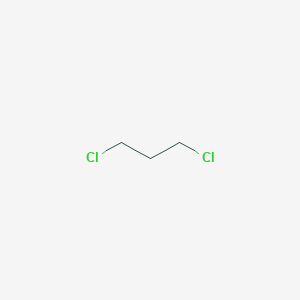
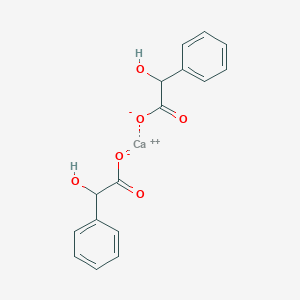
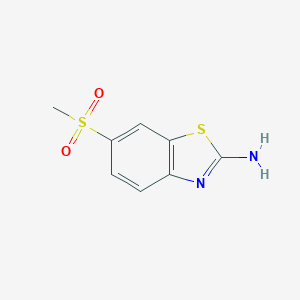
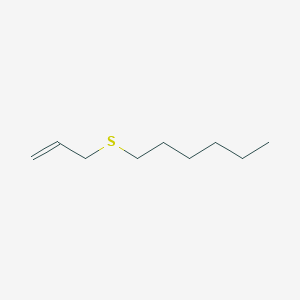

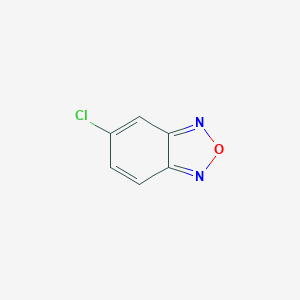
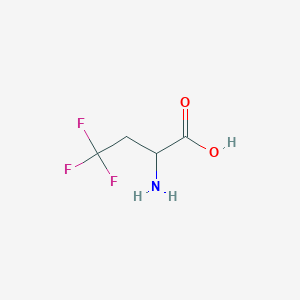
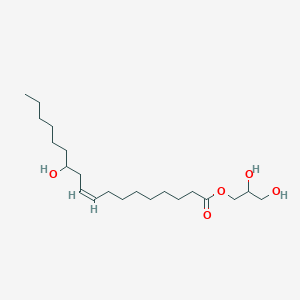
![[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl] benzoate](/img/structure/B93689.png)
